2,3,4,9-Tetrahydro-1H-carbazol-7-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

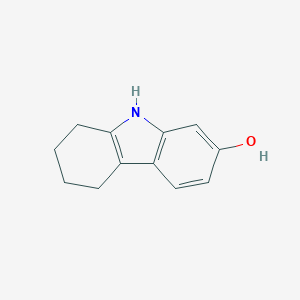

2,3,4,9-Tetrahydro-1H-carbazol-7-ol is a chemical compound with the molecular formula C12H13NO It is a derivative of carbazole, a tricyclic aromatic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol typically involves the reduction of carbazole derivatives. One common method is the catalytic hydrogenation of carbazole in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve the desired reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,9-Tetrahydro-1H-carbazol-7-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,3,4,9-tetrahydro-1H-carbazol-1-one or other oxidized derivatives.

Reduction: Further reduction can lead to fully saturated carbazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted carbazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium dioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

Oxidation: 2,3,4,9-Tetrahydro-1H-carbazol-1-one.

Reduction: Fully saturated carbazole derivatives.

Substitution: Various substituted carbazole derivatives depending on the electrophilic reagent used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

2,3,4,9-Tetrahydro-1H-carbazol-7-ol has been identified as a potent antagonist of the CRTH2 receptor, which is implicated in several allergic and inflammatory conditions. Its pharmaceutical applications include:

- Allergic Disorders : Effective in treating conditions such as allergic asthma, rhinitis, and chronic obstructive pulmonary disease (COPD) by blocking the binding of prostaglandin D2 (PGD2) to CRTH2 receptors .

- Anti-inflammatory Effects : The compound shows promise in managing inflammatory bowel disease and rheumatoid arthritis by modulating immune responses .

Anticancer Activity

Research indicates that derivatives of carbazole compounds can intercalate DNA, suggesting potential anticancer properties. Studies have shown that 2,3,4,9-tetrahydro-1H-carbazole derivatives may mimic the activity of known anticancer agents by forming stable complexes with DNA .

Optoelectronic Devices

The compound exhibits excellent charge transfer and hole transporting properties, making it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : The presence of oxygenated substituents enhances its biological activity and photophysical properties .

- Photocatalysis : Its ability to facilitate electron transfer reactions positions it as a candidate for photocatalytic applications .

Synthesis of Carbazole Derivatives

The compound serves as a versatile synthetic intermediate for creating various medicinally important carbazole alkaloids. Its role as a bidentate synthon allows for the development of complex organic molecules used in pharmaceuticals .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,3,4,9-Tetrahydro-1H-carbazol-7-ol involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The compound’s anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2,3,4,9-Tetrahydro-1H-carbazol-1-ol

- 2,3,4,9-Tetrahydro-1H-carbazol-1-one

- 3,4,5,6-Tetrahydro-1H-1-benzazonine-2,7-dione

Uniqueness

2,3,4,9-Tetrahydro-1H-carbazol-7-ol is unique due to its specific hydroxyl group at the 7-position, which imparts distinct chemical and biological properties

Actividad Biológica

2,3,4,9-Tetrahydro-1H-carbazol-7-ol is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Biological Activity

This compound has been studied for various biological activities, including:

- Antibacterial Properties : Exhibits activity against a range of bacterial strains.

- Antifungal Effects : Demonstrates efficacy against certain fungal pathogens.

- Anticancer Potential : Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.

- Anti-inflammatory Activities : Shows promise in reducing inflammation in various models.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : Its antibacterial activity may involve disrupting bacterial cell wall integrity.

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells.

- Signal Transduction Modulation : It interacts with specific signaling pathways that regulate cellular functions.

Antibacterial Activity

A study demonstrated that this compound exhibits significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 39 to 78 µg/mL against various bacterial strains including E. coli and S. aureus .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 39 |

| S. aureus | 78 |

| B. subtilis | 43 |

Anticancer Activity

In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 0.5 µM against glioma cells .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| U87MG (glioma) | 0.5 |

| HeLa (cervical) | 0.35 |

| MCF-7 (breast) | 0.45 |

Study on Anticancer Effects

A research study investigated the effects of this compound on glioma cells. The results indicated that treatment with the compound led to significant apoptosis as evidenced by increased levels of cleaved PARP and caspase-3 . The gene expression analysis revealed downregulation of key survival genes and upregulation of pro-apoptotic genes.

Antiviral Activity

Another area of investigation is the antiviral potential of carbazole derivatives including this compound. Studies have shown that these compounds can inhibit viral replication in vitro by targeting specific viral kinases .

Propiedades

IUPAC Name |

6,7,8,9-tetrahydro-5H-carbazol-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h5-7,13-14H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCBLNWXGZIKND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432808 |

Source

|

| Record name | 2-HYDROXY-5,6,7,8-TETRAHYDROCARBAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13314-79-9 |

Source

|

| Record name | 2-HYDROXY-5,6,7,8-TETRAHYDROCARBAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.